molecular formula C12H6Cl4 B1348527 2,2',3,6'-Tetrachlorobiphenyl CAS No. 41464-47-5

2,2',3,6'-Tetrachlorobiphenyl

Cat. No.: B1348527
CAS No.: 41464-47-5
M. Wt: 292 g/mol
InChI Key: CUGLICQCTXWQNF-UHFFFAOYSA-N
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Description

2,2’,3,6’-Tetrachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). PCBs are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulation and harmful health effects. PCBs do not break down readily and are still found in the environment .

Preparation Methods

The preparation of polychlorinated biphenyls, including 2,2’,3,6’-Tetrachlorobiphenyl, typically involves the chlorination of biphenyl. This can be achieved through various methods such as:

Mechanism of Action

The mechanism of action of 2,2’,3,6’-Tetrachlorobiphenyl involves binding to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes. This mainly induces the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2-dichloro-3-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGLICQCTXWQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866046
Record name 2,2',3,6'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41464-47-5
Record name 2,2',3,6'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,6'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,6'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDU8E8184W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,2',3,6-Tetrachlorobiphenyl (CB45) interact with enzymes in the body, and what are the downstream effects?

A1: CB45 is primarily metabolized by cytochrome P450 (CYP, P450) monooxygenases, specifically human CYP2B6 and rat CYP2B1. [] These enzymes can metabolize the separated atropisomers of CB45 into various products, including dechlorinated and hydroxylated metabolites. For example, human CYP2B6 is predicted to produce 4'-hydroxy (OH)-CB45 from (aR)-CB45 as a major metabolite. [] Both human CYP2B6 and rat CYP2B1 can also produce di-OH- and dechlorinated OH-metabolites from CB45. [] These metabolic transformations are significant because hydroxylation and dechlorination can alter the toxicity of PCBs. []

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